molecular formula C24H22N2O B11069185 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one

4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one

Cat. No.: B11069185
M. Wt: 354.4 g/mol
InChI Key: DUODOFTZNTWZTP-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a dimethylamino phenyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclopentane ring and the dimethylamino phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: A compound with a similar quinoline core but different functional groups.

    2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-one: Another heterocyclic compound with a fused ring system.

Uniqueness

4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is unique due to its specific combination of a quinoline core, a cyclopentane ring, and a dimethylamino phenyl group

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

12-[4-(dimethylamino)phenyl]-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,13(17)-hexaen-14-one

InChI

InChI=1S/C24H22N2O/c1-26(2)17-10-7-16(8-11-17)24-23-19(12-14-21(23)27)22-18-6-4-3-5-15(18)9-13-20(22)25-24/h3-11,13,24-25H,12,14H2,1-2H3

InChI Key

DUODOFTZNTWZTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCC3=O)C4=C(N2)C=CC5=CC=CC=C54

Origin of Product

United States

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